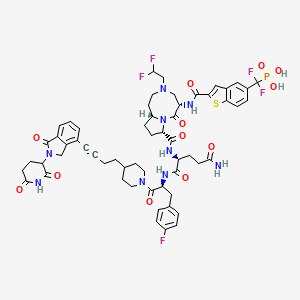

STAT3 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H63F5N9O12PS |

|---|---|

Molecular Weight |

1236.2 g/mol |

IUPAC Name |

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-[[(2S)-1-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]but-3-ynyl]piperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-(2,2-difluoroethyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C58H63F5N9O12PS/c59-37-11-8-33(9-12-37)26-42(56(80)70-24-20-32(21-25-70)4-1-2-5-34-6-3-7-39-40(34)29-71(55(39)79)44-16-19-50(74)68-52(44)76)66-51(75)41(14-18-49(64)73)65-53(77)45-15-13-38-22-23-69(31-48(60)61)30-43(57(81)72(38)45)67-54(78)47-28-35-27-36(10-17-46(35)86-47)58(62,63)85(82,83)84/h3,6-12,17,27-28,32,38,41-45,48H,1,4,13-16,18-26,29-31H2,(H2,64,73)(H,65,77)(H,66,75)(H,67,78)(H,68,74,76)(H2,82,83,84)/t38-,41+,42+,43+,44?,45+/m1/s1 |

InChI Key |

HEGRPSIHNBEQPA-ZQPSHTOASA-N |

Isomeric SMILES |

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Canonical SMILES |

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Origin of Product |

United States |

Foundational & Exploratory

STAT3 Degrader-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its aberrant activation is implicated in numerous pathologies, particularly in cancer, making it a compelling therapeutic target.[2][3] Traditional small molecule inhibitors have faced challenges in achieving sustained clinical efficacy. A novel and promising therapeutic strategy has emerged in the form of targeted protein degradation, utilizing molecules known as STAT3 degraders. This technical guide provides an in-depth exploration of the mechanism of action of STAT3 degraders, with a focus on a representative molecule, referred to here as STAT3 degrader-1, a Proteolysis Targeting Chimera (PROTAC). This document will detail the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of compounds.

The STAT3 Signaling Pathway

The STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors (e.g., IL-6, EGF) to their corresponding cell surface receptors.[1] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptor.[4] These phosphorylated sites serve as docking stations for the SH2 domain of STAT3 proteins.[5] Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its dimerization and subsequent translocation into the nucleus.[1][2] In the nucleus, STAT3 dimers bind to specific DNA sequences, regulating the transcription of target genes involved in critical cellular processes such as proliferation, survival, and differentiation.[1][4]

Caption: The canonical JAK/STAT3 signaling pathway.

Mechanism of Action: this compound (PROTAC)

This compound functions as a PROTAC, a heterobifunctional molecule designed to hijack the cell's own protein disposal machinery to selectively eliminate the STAT3 protein.[6] This is achieved through the simultaneous binding of STAT3 and an E3 ubiquitin ligase, thereby forming a ternary complex.[7][8] One end of the PROTAC molecule contains a ligand that binds to the STAT3 protein, while the other end has a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7] The formation of this ternary complex brings STAT3 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the STAT3 protein.[7] This polyubiquitination marks STAT3 for recognition and subsequent degradation by the 26S proteasome.[9]

Caption: The mechanism of action of a STAT3 PROTAC degrader.

Quantitative Data Summary

The efficacy and potency of STAT3 degraders are characterized by several key quantitative parameters. The following tables summarize representative data for various well-characterized STAT3 degraders.

Table 1: Binding Affinities and Degradation Potency

| Compound | Target Binding (Kd/Ki, nM) | E3 Ligase Ligand | DC50 (nM) | Cell Line(s) | Reference |

| SD-36 | ~50 (Kd to STAT3) | CRBN | <10 | MOLM-16, SU-DHL-1 | [5][10] |

| SI-109 (Inhibitor control) | 9 (Ki to STAT3) | N/A | >10,000 | MOLM-16 | [5][10] |

| SDL-1 | Not Determined | CRBN | Not Determined | HGC27, MGC803, AZ521, MKN1 | [6] |

| S3D5 | 4350 (Kd to STAT3) | CRBN | 110 | HepG2 | [8] |

| KT-333 | Not Determined | VHL | 2.5 - 11.8 | ALCL cell lines | [11] |

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity

| Compound | IC50 (µM) | Cell Line(s) | Reference |

| SDL-1 | 11.78 - 44.90 | HGC27, MGC803, AZ521, MKN1 | [6] |

| S3I-201 (Parent Inhibitor) | 86 (Inhibits DNA binding) | In vitro assay | [6] |

| STAT3-D11-PROTAC-VHL | 1.335 - 1.973 | HeLa, MCF-7 | [7] |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

Western Blot for STAT3 Degradation

Objective: To determine the extent of STAT3 protein degradation following treatment with a STAT3 degrader.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-16, HepG2) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the STAT3 degrader or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the STAT3 signal to the loading control.

Ubiquitination Assay

Objective: To confirm that the degradation of STAT3 is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with the STAT3 degrader in the presence or absence of a proteasome inhibitor (e.g., MG132) for a specified time.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate STAT3 using an anti-STAT3 antibody conjugated to agarose beads.

-

Western Blot for Ubiquitin: Elute the immunoprecipitated proteins and perform a western blot as described above, using a primary antibody that recognizes ubiquitin. An increase in the ubiquitinated STAT3 signal in the presence of the degrader and proteasome inhibitor confirms the mechanism.[12]

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity of the STAT3 degrader to the STAT3 protein.

Methodology:

-

Reagents: Recombinant STAT3 protein and a fluorescently labeled ligand that binds to the same site as the degrader.

-

Assay Principle: In solution, the small fluorescently labeled ligand tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.

-

Procedure: In a multi-well plate, add a fixed concentration of the fluorescently labeled ligand and recombinant STAT3 protein. Add increasing concentrations of the STAT3 degrader.

-

Measurement: Measure the fluorescence polarization at each concentration of the degrader.

-

Data Analysis: The degrader will compete with the fluorescent ligand for binding to STAT3, causing a decrease in fluorescence polarization. The data is then used to calculate the binding affinity (Kd or Ki) of the degrader.[5]

Caption: Key experimental workflows for characterizing STAT3 degraders.

Conclusion

STAT3 degraders represent a powerful therapeutic modality that leverages the cell's endogenous protein degradation machinery to eliminate STAT3. This approach offers the potential for a more profound and sustained inhibition of the STAT3 signaling pathway compared to traditional inhibitors. The mechanism of action, centered around the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, has been validated through a variety of in vitro experiments. The continued development and characterization of novel STAT3 degraders hold significant promise for the treatment of cancers and other diseases driven by aberrant STAT3 activity.

References

- 1. What are STAT3 stimulants and how do they work? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transducer and Activator of Transcription 3 (STAT3) Degradation by Proteasome Controls a Developmental Switch in Neurotrophin Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumen.luc.edu [lumen.luc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

STAT3 Degrader-1: A Technical Guide to a PROTAC-based Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in cellular signaling, playing a pivotal role in cell growth, survival, and differentiation.[1] Its aberrant activation is implicated in a multitude of diseases, including various cancers and autoimmune disorders, making it a prime therapeutic target.[1][2] Traditional small molecule inhibitors have faced challenges in achieving sustained and complete target inhibition. Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. This technical guide provides an in-depth overview of STAT3 degrader-1, a representative PROTAC designed to selectively eliminate the STAT3 protein. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the critical pathways and workflows involved.

Introduction to STAT3 and the PROTAC Approach

STAT3 is a latent cytoplasmic transcription factor that, upon activation by phosphorylation (typically at Tyr705), dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][3] The Janus kinase (JAK) family of tyrosine kinases are the primary activators of STAT3 in response to cytokine and growth factor signaling.[4]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, STAT3), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[5] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the 26S proteasome.[5] This event-driven mechanism allows for the catalytic degradation of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.

Quantitative Data for this compound

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce efficient degradation of the target. The following tables summarize key quantitative data for representative STAT3 degraders, SD-36 and S3D5, which serve as a proxy for "this compound".

| Parameter | STAT3 Degrader (Example) | Value | Cell Line | Reference |

| Binding Affinity (Kd) to STAT3 | SD-36 | 50 nM | - | [6] |

| S3D5 | 4.35 µM | - | [7] | |

| Degradation (DC50) | SD-36 | 28 nM (16h treatment) | SU-DHL-1 | [8] |

| S3D5 | 110 nM (24h treatment) | HepG2 | [7] | |

| Selectivity | SD-36 | No degradation of other STAT proteins | Leukemia and lymphoma cells | [8] |

| S3D5 | Little effect on STAT1, STAT2, STAT4, STAT5, and STAT6 | HepG2 | [7] |

Table 1: In Vitro Potency and Selectivity of Representative STAT3 Degraders.

| Parameter | STAT3 Degrader (Example) | Effect | Model System | Reference |

| Cell Growth Inhibition (IC50) | SD-36 | Nanomolar activity | Leukemia and lymphoma cell lines | [8] |

| Tumor Regression | SD-36 | Complete and long-lasting regression | Xenograft mouse models | [6] |

| Cell Proliferation | S3D5 | Inhibition of proliferation | HepG2 cells | [9] |

| Cell Migration and Invasion | S3D5 | Inhibition of migration and invasion | HepG2 cells | [9] |

Table 2: Cellular and In Vivo Activity of Representative STAT3 Degraders.

Signaling Pathways and Mechanism of Action

The JAK-STAT3 Signaling Pathway

The canonical JAK-STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This leads to the activation of associated JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and gene regulation.

Caption: Canonical JAK-STAT3 signaling pathway.

Mechanism of Action of this compound

This compound functions by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to STAT3 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the STAT3 protein. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to the elimination of the STAT3 protein from the cell.

Caption: Mechanism of action of a STAT3 PROTAC.

Experimental Protocols

Western Blotting for STAT3 Degradation

This protocol is used to quantify the reduction in STAT3 protein levels following treatment with a STAT3 degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-pSTAT3, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3, pSTAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the STAT3 and pSTAT3 signals to the loading control.

Cell Viability Assay

This assay measures the effect of the STAT3 degrader on cell proliferation and viability.

Materials:

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).

-

Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time specified by the reagent protocol.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a STAT3 PROTAC degrader.

Caption: Experimental workflow for STAT3 degrader development.

Conclusion

This compound, as a representative PROTAC, exemplifies a promising therapeutic modality for targeting STAT3-driven diseases. By inducing the selective degradation of the STAT3 protein, this approach can overcome the limitations of traditional inhibitors and achieve a more profound and durable therapeutic effect. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance STAT3-targeted therapies. The continued development and optimization of STAT3 PROTACs hold significant potential for the treatment of cancer and other inflammatory conditions.

References

- 1. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]

- 2. researchgate.net [researchgate.net]

- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of STAT3 Degraders: An In-Depth Technical Guide

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a key role in the development and progression of numerous human cancers. Its role in promoting cell proliferation, survival, and suppressing anti-tumor immunity has made it a highly sought-after therapeutic target. However, the development of direct inhibitors has proven challenging. A promising alternative strategy has emerged in the form of targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs) to induce the selective degradation of STAT3. This guide provides a detailed overview of the biological activity of a potent and selective STAT3 degrader, SD-36, as a representative example of this class of molecules. While the term "STAT3 degrader-1" is not associated with a specific, well-characterized molecule in publicly available literature, the data presented for SD-36 serves as a comprehensive case study for researchers, scientists, and drug development professionals.

Mechanism of Action: A PROTAC-Mediated Approach

STAT3 degraders like SD-36 are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. SD-36 is comprised of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This binding brings STAT3 into close proximity with the E3 ligase, leading to the ubiquitination of STAT3. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the STAT3 protein.[1][2] This catalytic process allows a single degrader molecule to induce the degradation of multiple STAT3 proteins.

In Vitro Biological Activity

The in vitro activity of STAT3 degraders is characterized by their ability to induce potent and selective degradation of STAT3, leading to the inhibition of cancer cell growth and survival.

Quantitative In Vitro Data for SD-36

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (STAT3 Degradation) | MOLM-16 (AML) | 50 nM | [3] |

| SU-DHL-1 (ALCL) | 11 nM | [3] | |

| IC₅₀ (Growth Inhibition) | MOLM-16 (AML) | 10 nM | [2] |

| SU-DHL-1 (ALCL) | Not Reported | ||

| Binding Affinity (Kᵢ) | Recombinant STAT3 | 9 nM | [2] |

| Selectivity | No degradation of other STAT family members | High | [2][3] |

-

AML: Acute Myeloid Leukemia

-

ALCL: Anaplastic Large-Cell Lymphoma

Key In Vitro Effects:

-

Potent and Selective Degradation: SD-36 induces time- and concentration-dependent degradation of STAT3 protein in various cancer cell lines.[2] Importantly, it demonstrates high selectivity for STAT3 over other STAT family members.[2][3]

-

Inhibition of STAT3 Signaling: Degradation of STAT3 by SD-36 leads to a strong suppression of its transcriptional network.[2][4]

-

Anti-proliferative Activity: SD-36 inhibits the growth of a subset of acute myeloid leukemia and anaplastic large-cell lymphoma cell lines.[2][4]

-

Induction of Apoptosis and Cell Cycle Arrest: The anti-proliferative effects of SD-36 are mediated through the induction of apoptosis and/or cell cycle arrest.[2][4]

In Vivo Biological Activity

The anti-tumor efficacy of STAT3 degraders has been demonstrated in preclinical xenograft models.

In Vivo Efficacy of SD-36

| Animal Model | Tumor Type | Dosing Schedule | Outcome | Reference |

| Mouse Xenograft | MOLM-16 (AML) | Well-tolerated doses | Complete and long-lasting tumor regression | [4] |

| Mouse Xenograft | SU-DHL-1 (ALCL) | Well-tolerated doses | Complete and long-lasting tumor regression | [4] |

Key In Vivo Effects:

-

Tumor Growth Inhibition: SD-36 achieves complete and sustained tumor regression in multiple xenograft mouse models at well-tolerated doses.[4]

-

Pharmacodynamic Effects: A single dose of SD-36 results in the complete degradation of STAT3 protein in both tumor and normal tissues in mice.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the biological activity of STAT3 degraders.

Western Blotting for STAT3 Degradation

Objective: To determine the concentration- and time-dependent degradation of STAT3 protein in cultured cells.

Protocol:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., MOLM-16, SU-DHL-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the STAT3 degrader (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against STAT3 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the levels of STAT3 protein relative to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of the STAT3 degrader on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the STAT3 degrader. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at 570 nm. For CellTiter-Glo, measure the luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Animal Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of the STAT3 degrader.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-16) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Drug Administration: Administer the STAT3 degrader via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.

-

Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathways and Logical Relationships

The degradation of STAT3 has profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.

Conclusion

STAT3 degraders represent a powerful and innovative therapeutic strategy for cancers that are dependent on STAT3 signaling. Through the targeted degradation of the STAT3 protein, these molecules effectively shut down downstream oncogenic pathways, leading to potent anti-tumor activity both in vitro and in vivo. The detailed biological characterization and understanding of the mechanism of action, as exemplified by compounds like SD-36, are crucial for the continued development and clinical translation of this promising class of anti-cancer agents.

References

- 1. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumen.luc.edu [lumen.luc.edu]

- 4. researchgate.net [researchgate.net]

The Critical Role of STAT3 Degradation in Inducing Apoptosis: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the pivotal role of Signal Transducer and Activator of Transcription 3 (STAT3) degradation in the induction of apoptosis, providing a critical resource for researchers, scientists, and professionals in drug development. This guide elucidates the molecular mechanisms, experimental methodologies, and therapeutic potential of targeting STAT3 for degradation in oncology.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a critical role in numerous cellular processes, including proliferation, differentiation, and survival.[1] In many human cancers, STAT3 is constitutively activated, leading to the upregulation of anti-apoptotic proteins and promoting tumor cell survival and resistance to therapy.[2][3] Consequently, inducing the degradation of STAT3 has emerged as a promising therapeutic strategy to trigger apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms of STAT3 degradation, its direct impact on apoptotic pathways, and detailed experimental protocols for its study.

The Anti-Apoptotic Function of STAT3

Constitutive activation of STAT3 is a hallmark of many malignancies, where it functions as a potent inhibitor of apoptosis.[4] This anti-apoptotic effect is primarily achieved through the transcriptional upregulation of a suite of survival genes.

Key Anti-Apoptotic Targets of STAT3:

-

Bcl-2 Family Proteins: STAT3 directly upregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[2][5] These proteins act to prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[1]

-

Survivin: STAT3 activation leads to increased expression of Survivin, an inhibitor of apoptosis (IAP) family member that directly inhibits caspases.[2][5]

-

Downregulation of Pro-Apoptotic Factors: Aberrant STAT3 activity has been shown to repress the expression of the p53 tumor suppressor gene and the FAS death receptor, thereby diminishing pro-apoptotic signals.[2]

Mechanisms of STAT3 Degradation Leading to Apoptosis

Targeting STAT3 for degradation removes this pro-survival signaling nexus, tipping the cellular balance towards apoptosis. Two primary mechanisms for STAT3 degradation have been extensively studied: the ubiquitin-proteasome system and caspase-mediated cleavage.

Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for regulated intracellular protein degradation.[6][7] The targeted degradation of STAT3 via the UPS can be achieved through the use of Proteolysis-Targeting Chimeras (PROTACs).

PROTAC-Mediated STAT3 Degradation:

PROTACs are heterobifunctional molecules that simultaneously bind to STAT3 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of STAT3.[8][9][10] This approach offers high selectivity and potency in eliminating the STAT3 protein.[8][9][10]

PROTAC-mediated degradation of STAT3.

Caspase-Mediated Cleavage

During the execution phase of apoptosis, activated caspases cleave a multitude of cellular proteins. STAT3 has been identified as a substrate for caspases, and its cleavage contributes to the amplification of the apoptotic signal.[11][12][13] This cleavage can generate STAT3 fragments that may have altered transcriptional activity and further promote cell death.[12]

Caspase-mediated cleavage of STAT3 during apoptosis.

Quantitative Data on STAT3 Degradation and Apoptosis

The following tables summarize quantitative data from studies on STAT3 degraders and their effects on apoptosis.

Table 1: Potency of STAT3 Degraders

| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |

| SD-36 | MOLM-16 | ~1 | ~5 | [14] |

| SD-36 | SU-DHL-1 | ~1 | ~10 | [14] |

| S3D5 | HepG2 | 110 | - | [15] |

| TSM-1 | CAL33 | - | 15.8 | [16] |

| TSM-1 | HCT116 | - | 21.4 | [16] |

| SDL-1 | MKN1 | - | 10-40 µM (induces degradation) | [17] |

DC₅₀: Half-maximal degradation concentration; IC₅₀: Half-maximal inhibitory concentration for cell growth.

Table 2: Induction of Apoptosis by STAT3 Degradation

| Treatment | Cell Line | Apoptosis Assay | Result | Reference |

| TSM-1 | CAL33, HCT116 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptotic cells | [16] |

| SDL-1 | MKN1 | Flow Cytometry (Annexin V/PI) | Significant increase in apoptosis | [17] |

| STAT3 Antisense | Head and Neck Xenograft | TUNEL | Increased tumor cell apoptosis | [18] |

| Piperine + Piperlongumine | MDA-MB-231, MCF-7 | Flow Cytometry (Annexin V/PI) | Synergistic increase in apoptosis | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study STAT3 degradation and apoptosis.

Western Blotting for STAT3 Degradation

Objective: To quantify the levels of total and phosphorylated STAT3 following treatment with a potential degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 degrader for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the compound of interest for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[19][20]

Workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3, -7).

Protocol:

-

Cell Lysis: After treatment, lyse the cells and collect the supernatant containing the cytosolic extract.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader. The fluorescence intensity is proportional to the caspase activity.[21]

Signaling Pathways and Logical Relationships

The degradation of STAT3 initiates a cascade of events that culminates in apoptosis. The following diagram illustrates the central role of STAT3 in cell survival and how its degradation reverses this effect.

Role of STAT3 in cell survival and apoptosis.

Conclusion

The degradation of STAT3 represents a powerful strategy to induce apoptosis in cancer cells that are dependent on its constitutive activity. This technical guide provides a foundational understanding of the mechanisms involved and the experimental approaches to study this process. The continued development of potent and selective STAT3 degraders holds significant promise for the future of cancer therapy.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Killing by Degradation: Regulation of Apoptosis by the Ubiquitin-Proteasome-System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the ubiquitin-proteasome pathway in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]

- 11. researchgate.net [researchgate.net]

- 12. Stat3 cleavage by caspases: impact on full-length Stat3 expression, fragment formation, and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]

STAT3 Degrader-1: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Immunity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic transcription factor that plays a pivotal role in fostering an immunosuppressive tumor microenvironment (TME), thereby promoting tumor progression and resistance to therapy. The development of targeted protein degraders, specifically STAT3 degrader-1, offers a novel and potent therapeutic strategy to counteract these effects. This technical guide provides an in-depth analysis of the impact of this compound on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Role of STAT3 in the Tumor Microenvironment

STAT3 is a key signaling node for numerous cytokines and growth factors that are abundant in the TME.[1][2] Its constitutive activation in both tumor cells and various immune cell populations orchestrates a complex network of immunosuppressive signals.[3][4] In tumor cells, activated STAT3 upregulates the expression of genes involved in proliferation, survival, and angiogenesis.[2] Crucially, it also drives the expression of immunosuppressive factors, including Interleukin-6 (IL-6), IL-10, and Programmed Death-Ligand 1 (PD-L1).[3][4]

Within the TME, STAT3 activation in immune cells leads to:

-

Inhibition of Dendritic Cell (DC) Maturation: Suppresses the ability of DCs to present tumor antigens and activate anti-tumor T cells.

-

Promotion of M2 Macrophage Polarization: Skews macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype.

-

Expansion of Regulatory T cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs): Increases the populations of these potent immunosuppressive cell types.

-

Suppression of Effector T cell and Natural Killer (NK) Cell Function: Directly inhibits the cytotoxic activity of cells responsible for killing cancer cells.

This multifaceted immunosuppressive activity makes STAT3 an attractive therapeutic target for cancer immunotherapy.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule, often a Proteolysis Targeting Chimera (PROTAC), designed to specifically eliminate the STAT3 protein. It functions by simultaneously binding to the STAT3 protein and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome. This approach of targeted protein degradation offers a more profound and sustained inhibition of STAT3 signaling compared to traditional small molecule inhibitors.

Quantitative Effects of this compound on the Tumor Microenvironment

The administration of STAT3 degraders leads to significant and measurable changes within the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.

Preclinical and Clinical Efficacy

Preclinical studies with STAT3 degraders such as KTX-201 and SD-36 have demonstrated significant tumor growth inhibition in various cancer models, including colorectal cancer and B-cell lymphoma.[5][6][7] In a phase 1 clinical trial (NCT05225584), the STAT3 degrader KT-333 has shown promising anti-tumor activity in patients with relapsed/refractory lymphomas and solid tumors.[8][9]

| STAT3 Degrader | Metric | Result | Reference |

| KT-333 | Maximum STAT3 degradation in peripheral blood mononuclear cells (Phase 1) | Up to 96% | [10] |

| KT-333 | Clinical Response (Hodgkin Lymphoma, Phase 1) | Complete responses observed | [9] |

| KT-333 | Clinical Response (Cutaneous T-cell Lymphoma, Phase 1) | Partial responses observed | [8] |

Modulation of Immune Cell Populations

Treatment with STAT3 degraders leads to a significant remodeling of the immune cell infiltrate within the tumor.

| Immune Cell Population | Effect of STAT3 Degrader | Quantitative Change | Reference |

| M2 Macrophages | Decrease | Data on specific fold-change not available in reviewed sources. | [5] |

| M1 Macrophages | Increase | Data on specific fold-change not available in reviewed sources. | [5] |

| Tumor Infiltrating Lymphocytes (TILs) | Increase | Data on specific fold-change not available in reviewed sources. | [5] |

Impact on Cytokine and Biomarker Expression

STAT3 degradation alters the cytokine milieu and the expression of key immune-regulatory molecules within the TME.

| Cytokine/Biomarker | Effect of STAT3 Degrader | Observation | Reference |

| IFNγ-stimulated genes | Induction | Upregulation of genes like CXCL9 and CXCL10. | [10] |

| Inflammatory Biomarkers | Downregulation | Reduction in peripheral blood. | [10] |

| SOCS3 | Reduction | Observed in patient tumor biopsies. | [3] |

Experimental Protocols

In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of a STAT3 degrader and its impact on the tumor microenvironment.

Caption: Experimental workflow for in vivo evaluation of this compound.

Detailed Protocol for Tumor Dissociation and Flow Cytometry Analysis of the Tumor Microenvironment

Objective: To prepare a single-cell suspension from excised tumors for the quantitative analysis of immune cell populations by flow cytometry.

Materials:

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV

-

DNase I

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate-Buffered Saline (PBS)

-

70 µm and 40 µm cell strainers

-

Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -F4/80, -CD11b, -Gr-1, -CD206, -MHCII)

-

Viability dye (e.g., Propidium Iodide, DAPI)

Procedure:

-

Tumor Dissociation:

-

Excise tumors and place them in cold RPMI 1640 medium.

-

Mince the tumors into small pieces (1-2 mm³) using sterile scalpels.[11]

-

Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).[8]

-

Incubate at 37°C for 30-60 minutes with gentle agitation.[5]

-

Pipette the suspension up and down every 15 minutes to aid dissociation.

-

Quench the digestion by adding an equal volume of cold RPMI 1640 with 10% FBS.

-

-

Cell Filtration and RBC Lysis:

-

Pass the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.[8]

-

Further filter the suspension through a 40 µm cell strainer.[5]

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

If a red pellet is visible, resuspend the cells in RBC Lysis Buffer and incubate for 5 minutes at room temperature.[10][11]

-

Wash the cells with PBS.

-

-

Cell Staining for Flow Cytometry:

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Stain for viability using a viability dye according to the manufacturer's protocol.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

If intracellular staining is required (e.g., for FoxP3 in Tregs), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations within the CD45+ gate.

-

Signaling Pathways and Logical Relationships

STAT3 Signaling in the Tumor Microenvironment

The following diagram illustrates the central role of STAT3 in promoting an immunosuppressive TME.

Caption: STAT3 signaling pathway promoting immunosuppression in the TME.

Mechanism of this compound

This diagram illustrates the mechanism of action of a STAT3 degrader.

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a promising therapeutic strategy to overcome the immunosuppressive tumor microenvironment. By effectively removing the STAT3 protein, these degraders can reprogram the TME, leading to enhanced anti-tumor immunity. The quantitative data from preclinical and clinical studies, coupled with a clear understanding of the experimental methodologies, provide a strong rationale for the continued development of STAT3 degraders as a novel class of cancer immunotherapy. This technical guide serves as a foundational resource for researchers and drug development professionals working to advance this innovative therapeutic approach.

References

- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparing Viable Single Cells from Human Tissue and Tumors for Cytomic Analysis Current Protocols in Molecular Biology UNIT 25C.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 8. stemcell.com [stemcell.com]

- 9. onclive.com [onclive.com]

- 10. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.10xgenomics.com [cdn.10xgenomics.com]

STAT3 Degrader-1: A Technical Guide to Targeting "Undruggable" STAT3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous cancers and inflammatory diseases. Historically, the structural characteristics of STAT3 have made it a challenging "undruggable" target for conventional small-molecule inhibitors. The advent of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has opened up new avenues for therapeutically targeting STAT3. This technical guide provides an in-depth overview of STAT3 degrader-1 and other prominent STAT3 PROTACs, their mechanism of action, and the experimental methodologies used to validate their efficacy.

Introduction: The Challenge of Targeting STAT3

The Signal Transducer and Activator of Transcription (STAT) family of proteins are intracellular transcription factors crucial for mediating cellular responses to cytokines and growth factors.[1] Among the seven members of this family, STAT3 is a key player in cell proliferation, differentiation, apoptosis, and immune responses.[1] In a healthy state, STAT3 activation is a transient process. However, in many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, survival, invasion, and immunosuppression.[2][3]

The traditional approach to drug development has struggled to effectively target STAT3. This is largely due to the lack of deep, well-defined binding pockets on its surface, a characteristic that has led to its classification as an "undruggable" target.[4][5] Small molecule inhibitors designed to block STAT3 activity have often been hampered by insufficient potency and selectivity.[2]

Targeted protein degradation offers a novel strategy to overcome these challenges. By coopting the cell's natural protein disposal machinery, PROTACs can effectively eliminate the entire STAT3 protein, rather than just inhibiting a single function.[6] This approach has the potential for greater efficacy and a more durable response.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate gene expression.

Caption: Canonical STAT3 signaling pathway.

Mechanism of Action: STAT3 PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (STAT3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between STAT3 and the E3 ligase, leading to the ubiquitination of STAT3. The polyubiquitinated STAT3 is then recognized and degraded by the proteasome.

Caption: General mechanism of action for a STAT3 PROTAC.

Featured STAT3 Degraders and In Vitro Efficacy

Several potent and selective STAT3 degraders have been developed and characterized. While "this compound (compound 295)" is commercially available, detailed peer-reviewed data on its development is limited.[7] Therefore, this guide will focus on well-documented examples such as SD-36, KT-333, and SDL-1.

| Compound | Target Ligand | E3 Ligase Ligand | DC50 | IC50 (Cell Viability) | Cell Line | Reference |

| SD-36 | SI-109 | Lenalidomide (CRBN) | 60 nM | < 2 µM | MOLM-16 (AML) | [8] |

| KT-333 | Proprietary | VHL | 2.5 - 11.8 nM | 8.1 - 57.4 nM | Various ALCL lines | [4][9] |

| SDL-1 | S3I-201 analog | Pomalidomide (CRBN) | Not Reported | Not Reported | Gastric Cancer Cells | [10] |

| This compound (compound 295) | Not Publicly Disclosed | Not Publicly Disclosed | Potent Degrader | Anticancer Research | Not Specified | [7] |

DC50: Concentration for 50% degradation of the target protein. IC50: Concentration for 50% inhibition of cell viability. AML: Acute Myeloid Leukemia; ALCL: Anaplastic Large Cell Lymphoma.

Detailed Experimental Protocols

Western Blotting for STAT3 Degradation

This protocol is a generalized procedure based on methodologies reported for STAT3 degraders like SD-36 and KT-333.

Objective: To quantify the degradation of STAT3 protein in cells treated with a STAT3 degrader.

Materials:

-

STAT3 degrader of interest

-

Cell line with detectable STAT3 expression (e.g., MOLM-16, SU-DHL-1)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139, 1:1000 dilution)

-

Rabbit anti-pSTAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution)

-

Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)

-

-

Secondary antibodies:

-

HRP-linked anti-rabbit IgG (1:2000 dilution)

-

HRP-linked anti-mouse IgG (1:2000 dilution)

-

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 degrader or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the STAT3 signal to the loading control (β-actin).

Cell Viability Assay

Objective: To assess the effect of STAT3 degradation on cell proliferation and viability.

Materials:

-

STAT3 degrader of interest

-

Cancer cell lines

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the STAT3 degrader for 72-96 hours.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a STAT3 degrader in a preclinical animal model.

Materials:

-

STAT3 degrader of interest

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line for implantation (e.g., MOLM-16, SU-DHL-1)

-

Matrigel (optional)

-

Dosing vehicle (e.g., PBS, DMSO/saline mixture)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the STAT3 degrader and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at a predetermined schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflows

Caption: A typical experimental workflow for characterizing a STAT3 degrader.

Conclusion and Future Directions

The development of STAT3 degraders represents a significant advancement in targeting a previously intractable oncogene. The ability of these molecules to induce the complete removal of the STAT3 protein offers a powerful therapeutic strategy for a wide range of cancers. The data summarized in this guide for compounds like SD-36 and KT-333 demonstrate the potential of this approach, with potent in vitro degradation and significant in vivo anti-tumor activity.

Future research in this area will likely focus on:

-

The discovery of novel E3 ligases to expand the repertoire of PROTACs.

-

The development of orally bioavailable STAT3 degraders.

-

The investigation of resistance mechanisms to STAT3 degradation.

-

The exploration of combination therapies to enhance the efficacy of STAT3 degraders.

This technical guide provides a foundational understanding of STAT3 degraders and the methodologies to evaluate them. As our knowledge of targeted protein degradation expands, we can anticipate the development of even more effective therapies for STAT3-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kymeratx.com [kymeratx.com]

- 4. researchgate.net [researchgate.net]

- 5. kymeratx.com [kymeratx.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel platinum compound inhibits constitutive Stat3 signaling and induces cell cycle arrest and apoptosis of malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

The Cellular Consequences of STAT3 Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Its persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive therapeutic target.[2][3] While traditional small molecule inhibitors have faced challenges in achieving clinical success, the advent of targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent strategy to abrogate STAT3 signaling.[4][5] This technical guide provides an in-depth examination of the cellular consequences of STAT3 protein degradation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and workflows.

The STAT3 Signaling Pathway

STAT3 is a latent cytoplasmic transcription factor that is activated by a wide array of upstream signals, including cytokines (e.g., IL-6) and growth factors (e.g., EGF).[6][7] Canonical activation involves the phosphorylation of a critical tyrosine residue (Tyr705) by associated kinases like Janus kinases (JAKs) or Src.[8] This phosphorylation event triggers the homodimerization of STAT3 monomers via their SH2 domains.[8] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][7]

STAT3 target genes are integral to oncogenesis, governing processes such as:

-

Cell Cycle Progression: Upregulation of cyclins (e.g., Cyclin D1) and oncogenes (e.g., c-Myc).[9]

-

Inhibition of Apoptosis: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10][11]

-

Angiogenesis and Metastasis: Promotion of factors that facilitate tumor growth and invasion.[2]

Given its central role, the aberrant, constitutive activation of STAT3 is frequently observed in a variety of malignancies, including hematological cancers and solid tumors, where it is often associated with poor prognosis.[2][3]

Targeted Degradation of STAT3 via PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[12] A STAT3-targeting PROTAC consists of three key components: a ligand that binds to STAT3 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two.[2][13]

The mechanism involves the PROTAC simultaneously binding to both STAT3 and the E3 ligase, forming a ternary complex.[12] This proximity enables the E3 ligase to transfer ubiquitin molecules to the STAT3 protein. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, effectively clearing the protein from the cell.[14] This event-driven, catalytic mechanism allows for sustained target suppression with potentially greater efficacy and selectivity than traditional occupancy-based inhibitors.[3]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20230212201A1 - Stat3 degraders and uses thereof - Google Patents [patents.google.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. kymeratx.com [kymeratx.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]

- 12. mdpi.com [mdpi.com]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decoy-PROTAC for specific degradation of “Undruggable” STAT3 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of STAT3 Degraders: A Technical Guide to Their Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant, persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a compelling therapeutic target. Traditional small molecule inhibitors have often fallen short of clinical efficacy. A new class of therapeutic agents, STAT3 degraders, has emerged, offering a novel strategy to abrogate STAT3 signaling. This technical guide provides an in-depth exploration of a generic STAT3 degrader, operating through the proteolysis-targeting chimera (PROTAC) mechanism, and its profound effects on downstream gene transcription. We will delve into the core mechanisms, present quantitative data on their efficacy, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows.

Introduction to STAT3 and Its Role in Disease

STAT3 is a latent cytoplasmic transcription factor that, upon activation by cytokines and growth factors, translocates to the nucleus to regulate the expression of a wide array of genes. The canonical activation of STAT3 involves phosphorylation of a critical tyrosine residue (Tyr705) by Janus kinases (JAKs) associated with cytokine receptors. This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription.

Dysregulation of the JAK-STAT3 pathway, leading to constitutive STAT3 activation, is a common feature in many human cancers. This persistent signaling drives the expression of genes involved in:

-

Cell Proliferation and Survival: Upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators such as Cyclin D1.[1][2]

-

Angiogenesis: Promotion of vascular endothelial growth factor (VEGF) expression.

-

Metastasis: Induction of matrix metalloproteinases (MMPs).

-

Immune Evasion: Suppression of anti-tumor immune responses.

Given its central role in tumorigenesis, the development of effective STAT3-targeting therapies is of paramount importance.

STAT3 Degrader-1: A PROTAC-Based Approach

This compound is a hypothetical, representative proteolysis-targeting chimera (PROTAC) designed to specifically eliminate the STAT3 protein. PROTACs are heterobifunctional molecules with two key domains connected by a linker: one that binds to the target protein (in this case, STAT3) and another that recruits an E3 ubiquitin ligase.

The mechanism of action for a STAT3 degrader is as follows:

-

Ternary Complex Formation: The STAT3 degrader simultaneously binds to a STAT3 protein and an E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), forming a ternary complex.

-

Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the STAT3 protein.

-

Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the protein from the cell.

This "event-driven" catalytic mechanism allows a single degrader molecule to induce the degradation of multiple STAT3 proteins, leading to potent and sustained target suppression at low concentrations.

Quantitative Effects of STAT3 Degraders on Protein Levels and Gene Expression

The efficacy of STAT3 degraders can be quantified through various in vitro assays. The following tables summarize representative quantitative data for several reported STAT3 degraders, illustrating their potent activity.

| Degrader | Cell Line | DC50 (nM) | Maximum Degradation (%) | Time (h) | Reference |

| SD-36 | MOLM-16 | ~25 | >90 | 4 | [3] |

| S3D5 | HepG2 | 110 | Not specified | 24 | [4] |

| SDL-1 | MKN1 | Not specified | Concentration-dependent | 24 | [5] |

| KT-333 | Peripheral Blood Mononuclear Cells | Not specified | up to 96 | Not specified | [6] |

Table 1: In Vitro Degradation Potency of Various STAT3 Degraders. DC50 represents the concentration required to induce 50% degradation of the target protein.

The degradation of STAT3 protein leads to a significant downregulation of its target genes. This effect can be quantified using techniques like RT-qPCR and RNA-sequencing.

| Degrader | Cell Line | Target Gene | Fold Change (mRNA) | Time (h) | Reference |

| SD-36 | MOLM-16 | BCL3 | Downregulated (≥2-fold) | 8 | [3] |

| SD-36 | MOLM-16 | PIM1 | Downregulated (≥2-fold) | 8 | [3] |

| SD-36 | MOLM-16 | SOCS3 | Downregulated (≥2-fold) | 8 | [3] |

| STAT3-decoy ODN | PG (Lung Cancer) | Bcl-xl | ~64.5% decrease | 24 | [2] |

| STAT3-decoy ODN | PG (Lung Cancer) | Cyclin D1 | ~28.6% decrease | 24 | [2] |

Table 2: Effect of STAT3 Degradation on Downstream Target Gene Expression.

Experimental Protocols

Western Blotting for STAT3 Degradation

This protocol is designed to assess the extent of STAT3 protein degradation following treatment with a STAT3 degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of the STAT3 degrader for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-old PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-STAT3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing the STAT3 signal to the loading control.

RT-qPCR for Target Gene Expression

This protocol measures the changes in mRNA levels of STAT3 target genes.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., BCL2, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Treatment: Treat cells with the STAT3 degrader as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[7]

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

HEK293 cells stably expressing a STAT3-responsive luciferase reporter construct.

-

Cell culture medium and plates.

-

STAT3 activator (e.g., IL-6).

-

STAT3 degrader.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the STAT3 reporter cells into a 96-well plate.

-

Treatment: Treat the cells with the STAT3 degrader for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) to induce STAT3 transcriptional activity.

-

Lysis and Luciferase Measurement: After the desired incubation time, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[8][9][10]

-

Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, and compare the activity in treated versus untreated cells.

Visualizing the Pathways and Processes

Canonical STAT3 Signaling Pathway

Caption: Canonical JAK-STAT3 signaling pathway.

Mechanism of Action of a STAT3 PROTAC Degrader

Caption: Mechanism of STAT3 degradation by a PROTAC.

Experimental Workflow for Evaluating a STAT3 Degrader

Caption: Workflow for in vitro evaluation of a STAT3 degrader.

Conclusion

STAT3 degraders represent a promising therapeutic modality for cancers and other diseases driven by aberrant STAT3 signaling. By harnessing the cell's own protein disposal machinery, these molecules can achieve potent and sustained elimination of the STAT3 protein, leading to a profound and durable suppression of its transcriptional network. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of these novel therapeutic agents. As our understanding of the intricacies of PROTAC design and the downstream consequences of STAT3 degradation continues to evolve, we can anticipate the development of even more effective and selective STAT3-targeting therapies for clinical application.

References

- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

- 6. mcgill.ca [mcgill.ca]

- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Unseen Influence: A Technical Guide to the Non-Canonical Functions of STAT3 and Their Disruption by Targeted Degraders

For Immediate Release

A Deep Dive into the Non-Canonical Roles of STAT3 and the Therapeutic Potential of its Degradation